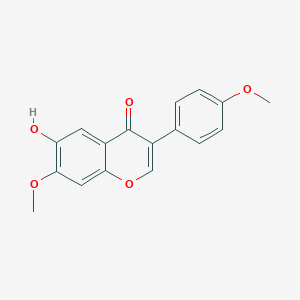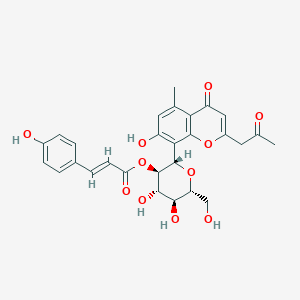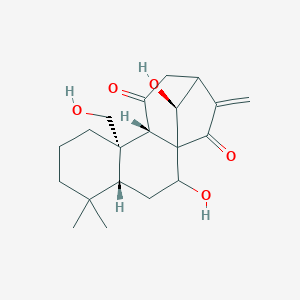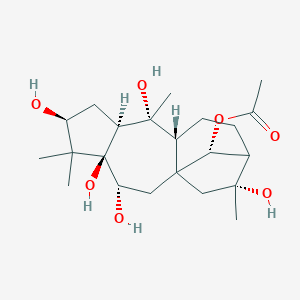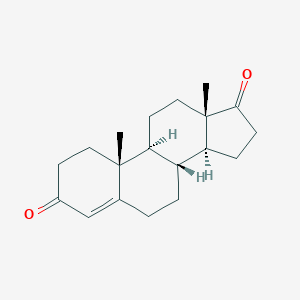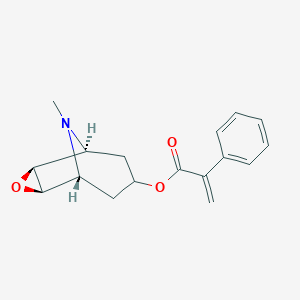
Aposcopolamine
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Aposcopolamine se puede sintetizar mediante el aislamiento de fuentes naturales como Datura ferox. La ruta sintética implica la extracción del alcaloide del material vegetal, seguida de procesos de purificación como la cristalización y la cromatografía .
Métodos de producción industrial: La producción industrial de this compound generalmente implica la extracción a gran escala de fuentes vegetales. El proceso incluye la cosecha del material vegetal, el secado y luego la extracción del alcaloide usando solventes. El extracto crudo se purifica luego utilizando técnicas como la destilación y la recristalización para obtener this compound pura .
Análisis De Reacciones Químicas
Tipos de reacciones: Aposcopolamine experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno de la molécula.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno de la molécula.
Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos en la molécula por otro átomo o grupo de átomos.
Reactivos y condiciones comunes:
Oxidación: Los reactivos comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los reactivos comunes incluyen gas hidrógeno en presencia de un catalizador como el paladio.
Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos como iones hidróxido.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de varios derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .
Aplicaciones Científicas De Investigación
Aposcopolamine tiene una amplia gama de aplicaciones de investigación científica:
Química: Se usa como un compuesto modelo para estudiar el comportamiento químico de los alcaloides tropánicos.
Industria: Se utiliza como insecticida y anestésico en diversas aplicaciones industriales.
Mecanismo De Acción
Aposcopolamine ejerce sus efectos inhibiendo la enzima acetilcolinesterasa, lo que evita la descomposición de la acetilcolina. Esto lleva a un aumento de los niveles de acetilcolina en el sistema nervioso, lo que resulta en una señalización colinérgica mejorada . El compuesto también se une a los receptores muscarínicos de acetilcolina, bloqueando la acción de la acetilcolina en estos sitios . Este doble mecanismo de acción hace que la this compound sea efectiva para modular la señalización colinérgica en el sistema nervioso .
Compuestos similares:
Escopolamina: Otro alcaloide tropánico con propiedades anticolinérgicas similares.
Atropina: Un alcaloide tropánico con efectos similares en el sistema nervioso.
Hiosciamina: Un alcaloide tropánico con estructura química y efectos farmacológicos similares.
Singularidad: this compound es único debido a su afinidad de unión específica para la acetilcolinesterasa, el receptor adrenérgico alfa-2A y el receptor muscarínico de acetilcolina M2 . Esto lo hace particularmente efectivo en la investigación relacionada con la enfermedad de Alzheimer y otras afecciones neurológicas .
Comparación Con Compuestos Similares
Scopolamine: Another tropane alkaloid with similar anticholinergic properties.
Atropine: A tropane alkaloid with similar effects on the nervous system.
Hyoscyamine: A tropane alkaloid with similar chemical structure and pharmacological effects.
Uniqueness: Aposcopolamine is unique due to its specific binding affinity for acetylcholinesterase, adrenergic receptor alpha-2A, and muscarinic acetylcholine receptor M2 . This makes it particularly effective in research related to Alzheimer’s disease and other neurological conditions .
Propiedades
IUPAC Name |
(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-10(11-6-4-3-5-7-11)17(19)20-12-8-13-15-16(21-15)14(9-12)18(13)2/h3-7,12-16H,1,8-9H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNVDCBKBUSUII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(=C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10903573 | |
| Record name | NoName_4268 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10903573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



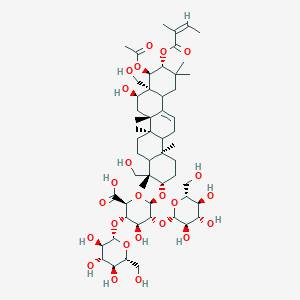
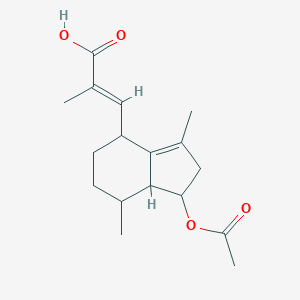

![3-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione](/img/structure/B190523.png)


